(-)-1,4-Di-O-benzyl-L-threitol
(-)-1,4-Di-O-benzyl-L-threitol
Brand Name:
Vulcanchem
CAS No.:
17401-06-8
VCID:
VC21038558
InChI:
InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1
SMILES:
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Molecular Formula:
C18H22O4
Molecular Weight:
302.4 g/mol
(-)-1,4-Di-O-benzyl-L-threitol
CAS No.: 17401-06-8
Cat. No.: VC21038558
Molecular Formula: C18H22O4
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17401-06-8 |
|---|---|
| Molecular Formula | C18H22O4 |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol |
| Standard InChI | InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 |
| Standard InChI Key | YAVAVQDYJARRAU-ROUUACIJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O |
| SMILES | C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O |
| Canonical SMILES | C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator